Lipophilicity Comparison: >100-fold Higher Predicted Partition Coefficient than Unsubstituted Ethyl Oxazole-4-carboxylate
The target compound exhibits a computed XLogP3-AA value of 2.6, which is significantly higher than the unsubstituted parent compound, ethyl oxazole-4-carboxylate (CAS 23012-14-8), which has a reported LogP of approximately 0.85 . This difference corresponds to a >100-fold difference in predicted partition coefficient [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.6 (XLogP3-AA) |
| Comparator Or Baseline | Ethyl oxazole-4-carboxylate: 0.85 (LogP) |
| Quantified Difference | Difference of 1.75 LogP units; >100-fold difference in partition coefficient |
| Conditions | Computed by XLogP3 3.0 (PubChem release) vs. vendor-reported LogP |
Why This Matters
This substantial increase in lipophilicity alters membrane permeability, plasma protein binding, and overall pharmacokinetic profile in drug discovery campaigns.
- [1] PubChem. Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate - Computed Descriptors. PubChem CID 21031491. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/21031491#section=Computed-Descriptors View Source
